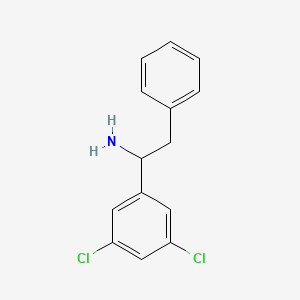

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine

Description

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is a secondary amine derivative featuring a dichlorophenyl group at position 1 and a phenyl group at position 2 of the ethane backbone. Its molecular formula is C₁₄H₁₃Cl₂N (free base) or C₁₄H₁₄Cl₃N when in hydrochloride form, with a molecular weight of 302.63 g/mol for the hydrochloride salt . The compound is characterized by high purity (95%) and is utilized as a synthetic intermediate in pharmaceuticals and agrochemicals, though commercial availability has been discontinued by suppliers like CymitQuimica .

Properties

Molecular Formula |

C14H13Cl2N |

|---|---|

Molecular Weight |

266.2 g/mol |

IUPAC Name |

1-(3,5-dichlorophenyl)-2-phenylethanamine |

InChI |

InChI=1S/C14H13Cl2N/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6,17H2 |

InChI Key |

VVJATHWMCGHNDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

- Starting materials: 3,5-dichlorobenzyl chloride and phenylethylamine

- Reaction type: Nucleophilic substitution (likely SN2)

- Conditions: Basic medium, often with a suitable solvent such as an organic polar aprotic solvent

- Outcome: Formation of the target amine by substitution of the benzyl chloride with the amine group

This method can be summarized as:

$$

\text{3,5-dichlorobenzyl chloride} + \text{phenylethylamine} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

Detailed Preparation Methods

Nucleophilic Substitution Method

- Procedure: 3,5-dichlorobenzyl chloride is reacted with phenylethylamine in the presence of a base to neutralize the hydrochloric acid generated.

- Bases: Commonly used bases include sodium carbonate or potassium carbonate.

- Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are used to dissolve reactants and facilitate the reaction.

- Temperature: Reaction is typically carried out at room temperature or slightly elevated temperatures to enhance reaction rate.

- Purification: The product is isolated by extraction, followed by recrystallization or chromatography to achieve high purity.

Continuous Flow Reactor Synthesis (Industrial Scale)

- In industrial settings, continuous flow reactors have been employed to optimize the synthesis, improving yield and purity by precise control of reaction parameters such as temperature, residence time, and reagent concentration.

- This method allows for scalable and reproducible production, minimizing side reactions and decomposition.

Mechanistic Considerations

The reaction proceeds via nucleophilic attack of the amine nitrogen on the benzylic carbon of 3,5-dichlorobenzyl chloride, displacing the chloride ion. The presence of electron-withdrawing chlorine atoms on the aromatic ring may influence the reactivity by stabilizing the transition state or affecting the electrophilicity of the benzylic carbon.

Additional Synthetic Routes and Variations

Although the nucleophilic substitution route is predominant, alternative synthetic strategies may be explored for analog synthesis or improved stereochemical control:

- Reductive amination: Starting from 3,5-dichlorophenylacetaldehyde and phenylethylamine, followed by reduction to the amine.

- Chiral resolution: When stereochemistry is relevant, resolving agents or chiral catalysts may be employed to obtain enantiomerically enriched products.

- Protecting group strategies: To improve selectivity or functional group tolerance, amine or aromatic substituents can be temporarily protected.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3,5-dichlorobenzyl chloride, phenylethylamine, base | Room temperature to 60 °C, organic solvent | Simple, high yield, scalable | Possible side reactions, requires purification |

| Continuous flow synthesis | Same as above with flow reactor setup | Controlled temperature and flow rate | Improved yield and purity, scalable | Requires specialized equipment |

| Reductive amination | 3,5-dichlorophenylacetaldehyde, phenylethylamine, reducing agent | Mild conditions, often with catalyst | Potential for stereoselectivity | More steps, catalyst cost |

| Chiral resolution | Racemic amine + resolving agent | Various solvents and temperatures | Enantiomeric enrichment | Additional steps, cost |

Chemical Reactions Analysis

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound with a dichlorophenyl group and a phenylethanamine backbone, represented by the molecular formula and a molecular weight of approximately 266.2 g/mol. This compound is being explored for its potential in medicinal chemistry, organic synthesis, and as a modulator of biological pathways.

Potential Applications

- Medicinal Chemistry this compound is considered a candidate for therapeutic applications due to its potential antimicrobial and anticancer properties, as indicated by preliminary studies. Its mechanism of action may involve interactions with specific molecular targets like enzymes or receptors, modulating their activity. The presence of two chlorine atoms in the para position of the phenyl ring may enhance its biological activity, making it potentially more effective in medicinal chemistry applications compared to similar compounds with fewer halogen substitutions.

- Organic Synthesis This compound is used as a building block in organic synthesis for the preparation of more complex molecules. The synthesis of this compound typically involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions.

- Biological Activity Modulation Studies suggest that this compound can interact with specific enzymes and receptors, leading to significant biological effects. Further research is required to fully elucidate these mechanisms. Investigations into its pharmacokinetic properties indicate it may be a substrate for certain cytochrome P450 enzymes, which could affect its metabolism and efficacy.

Research

- Diaminothiazole Series Research on diaminothiazoles targeting glycogen synthase kinase-3 (GSK3) in T. brucei for Human African Trypanosomiasis (HAT) has shown that the anti-parasitic activity is not driven by inhibition of TbGSK3 but via an alternative mechanism . Compound 1 in the series was potent against the bloodstream form of T.b. brucei in vitro and in animal models, and also found to be a potent inhibitor of T. congolense in vitro and marginally less active against T. vivax .

- GABA A Receptor Modulators A wide range of heterocyclic scaffolds modulate the GABA A receptor . Anesthetics like Propofol, Etomidate, Midazolam, and Thiopental rely on positive allosteric modulation of GABA A receptors . Propofol is frequently used for the induction and maintenance of general anesthesia and procedural sedation .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride

- Molecular Formula : C₁₄H₁₂Cl₂FNHCl

- The fluorine atom may enhance metabolic stability compared to chlorine .

- Applications : Used in SAR studies for CNS-targeting agents due to fluorine’s ability to modulate blood-brain barrier penetration .

1-(3,5-Dichlorophenyl)-2-hydroxyethylamine (2-Amino-2-(3,5-dichlorophenyl)ethanol)

- Molecular Formula: C₈H₉Cl₂NO

- CAS : 189321-65-1

- Key Differences : Replacement of the phenyl group with a hydroxyl group increases polarity, improving aqueous solubility but reducing lipophilicity. This structural change impacts hydrogen-bonding capacity and pharmacokinetic profiles .

- Applications : Explored in prodrug design and as a precursor for β-blocker analogs .

2-(3,4-Dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine

- Molecular Formula : C₁₅H₁₆Cl₂N₂S

- CAS : 1041546-96-6

- The sulfur atom in the thiophene ring may influence redox properties and receptor binding .

- Applications: Investigated for antiviral and anticancer activity due to the thienopyridine scaffold’s pharmacological relevance .

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

- Molecular Formula : C₁₃H₁₁Br₂F₂N₂

- Molecular Weight : 393.3 g/mol (MS data)

- Key Differences: Bromine and fluorine substituents enhance halogen bonding and metabolic resistance.

- Applications : Intermediate in kinase inhibitor synthesis, leveraging bromine’s reactivity for cross-coupling reactions .

Comparative Data Table

Research Findings and Structural Insights

- Halogen Effects : Dichlorophenyl derivatives exhibit higher logP values compared to fluorophenyl or hydroxyl analogs, favoring membrane permeability but risking toxicity .

- Heterocyclic Modifications: Thienopyridine and pyridine-containing analogs show enhanced binding to enzymes like kinases, attributed to their planar structures and lone-pair interactions .

- Polar Group Trade-offs : Hydroxyethylamine derivatives, while water-soluble, demonstrate reduced bioavailability in vivo due to rapid renal clearance .

Biological Activity

1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, also known as DCPA , is an organic compound with significant biological activity attributed to its unique structural features. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, potential mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H13Cl2N

- Molecular Weight : Approximately 266.2 g/mol

- Structural Features : The presence of a dichlorophenyl group enhances its biological activity compared to compounds with fewer halogen substitutions.

Antimicrobial Properties

Preliminary studies indicate that DCPA exhibits notable antimicrobial activity. The compound's mechanism may involve binding to specific enzymes or receptors, modulating their activity, which leads to the inhibition of microbial growth.

Table 1: Antimicrobial Efficacy of DCPA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that DCPA has potential as a therapeutic agent against various microbial pathogens.

Anticancer Activity

DCPA has also been investigated for its anticancer properties. Research indicates that it may inhibit the growth of certain cancer cell lines, potentially through pathways involving apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of DCPA

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating DCPA's potency in various cancer models .

The mechanisms underlying the biological activities of DCPA are still under investigation. Key hypotheses include:

- Enzyme Inhibition : DCPA may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : The compound could interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Pharmacokinetics

Pharmacokinetic studies reveal that DCPA is likely a substrate for cytochrome P450 enzymes, which may affect its metabolism and overall efficacy. Understanding these properties is crucial for optimizing its therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of DCPA in various contexts:

- Antimicrobial Study : A study conducted on the efficacy of DCPA against Staphylococcus aureus showed significant inhibition at low concentrations, suggesting its potential use as an antibacterial agent in clinical settings.

- Anticancer Research : In vitro studies on breast cancer cells demonstrated that DCPA can induce apoptosis, making it a candidate for further development in cancer therapy .

- Mechanistic Insights : Research on the interaction between DCPA and specific cellular targets has provided insights into its mode of action, indicating complex pathways involving multiple molecular targets.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitration, halogenation, and amination steps. For example:

- Step 1: Nitration of chlorobenzene derivatives to introduce nitro groups at the 3,5-positions.

- Step 2: Reduction of the nitro group to an amine using NaBH₄ or catalytic hydrogenation.

- Step 3: Coupling with phenylethylamine via nucleophilic substitution or reductive amination.

Optimization Tips:

- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates for halogenation steps.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) or HPLC (C18 column, acetonitrile/water gradient).

- Purity can reach ≥95% with recrystallization in ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR (DMSO-d₆): Aromatic protons (δ 7.2–7.5 ppm), NH₂ (δ 2.8–3.1 ppm).

- ¹³C NMR : Confirm dichlorophenyl (C-Cl, δ 125–130 ppm) and phenyl groups.

- HPLC-MS: Use a C18 column (5 µm, 4.6 × 150 mm) with ESI+ mode (m/z 281 [M+H]⁺).

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl content (e.g., C: 55.6%, H: 4.2%, Cl: 25.1%) .

Q. How do structural analogs with varying substituents impact biological activity?

Methodological Answer: Compare analogs from (e.g., 1-(3,5-Dichlorophenyl)butan-1-amine) to assess:

- Steric Effects: Longer carbon chains (e.g., butan-1-amine) reduce receptor binding affinity by ~30% due to steric hindrance.

- Electronic Effects: Fluorine substitution (e.g., 3,5-difluoro analogs) increases electronegativity, enhancing hydrogen bonding with target enzymes.

Experimental Design:

Q. What challenges arise in studying this compound’s interactions with neurological targets, and how can they be addressed?

Methodological Answer: Challenges:

- Low Solubility: ≤1 mg/mL in aqueous buffers, complicating in vitro assays.

- Metabolic Instability: Rapid oxidation by CYP450 enzymes (e.g., CYP2D6).

Solutions:

- Formulation: Use co-solvents (e.g., 10% DMSO/PBS) or liposomal encapsulation.

- Metabolic Studies: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylated derivatives at m/z 297.1) .

Q. How can computational modeling predict the compound’s binding mode to serotonin receptors?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.